Ni-Catalyzed C(aroyl)–F Ethylation: 45% Yield vs. 83% for dppe
In a direct head-to-head comparison under identical Ni(0)-catalyzed conditions for the ethylation of biphenyl-4-carbonyl fluoride with BEt₃, dppbz (DPPBz) provided a 45% NMR yield, whereas the ethylene-bridged analog dppe delivered 83% (78% isolated yield) [1]. This nearly two-fold difference underscores the profound impact of the rigid phenylene backbone on catalytic efficiency, likely due to altered bite angle constraints and electronic donation.
| Evidence Dimension | Catalytic yield in C(aroyl)–F bond ethylation |
|---|---|
| Target Compound Data | 45% NMR yield (dppbz as ligand) |
| Comparator Or Baseline | 83% NMR yield (dppe as ligand) |
| Quantified Difference | 38 percentage-point decrease |
| Conditions | Ni(cod)₂ (10 mol%), ligand (10 mol%), no base, 120 °C, 24 h, solvent 0.25 M |
Why This Matters
This direct comparison demonstrates that dppbz is not a drop-in replacement for dppe; its distinct steric/electronic profile can dramatically alter reaction outcomes, necessitating ligand-specific optimization for each transformation.
- [1] Iwasaki, T.; Imanishi, R.; Shimizu, R.; Kuniyasu, H.; Kambe, N. Nickel-Catalyzed C(aroyl)–F Bond Ethylation of Aroyl Fluorides with Triethylborane. J. Org. Chem. 2019, 84, 10679–10690. View Source
